molecular formula C6H3BrClNO B1525356 5-BROMO-2-CHLOROISONICOTINALDEHYDE CAS No. 1060802-23-4

5-BROMO-2-CHLOROISONICOTINALDEHYDE

Cat. No.: B1525356
CAS No.: 1060802-23-4
M. Wt: 220.45 g/mol
InChI Key: MAGFXBKNQAAQQA-UHFFFAOYSA-N
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Description

5-Bromo-2-chloroisonicotinaldehyde is a halogenated heterocyclic compound with the empirical formula C6H3BrClNO and a molecular weight of 220.45 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Scientific Research Applications

5-Bromo-2-chloroisonicotinaldehyde has a wide range of applications in scientific research:

Safety and Hazards

This compound is considered hazardous. It is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-chloroisonicotinaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as an inhibitor or activator of specific enzymes, depending on the biochemical pathway involved. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially inhibiting or modulating their activity. Additionally, this compound can bind to proteins and other biomolecules, altering their structure and function. These interactions are crucial for understanding the compound’s role in various biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In some cell types, this compound has been shown to induce oxidative stress, leading to changes in cell signaling pathways and gene expression. For example, exposure to this compound can result in the upregulation of stress response genes and the activation of signaling pathways related to apoptosis and cell survival. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and proteins, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and enzyme activity. These temporal effects are essential for understanding the compound’s long-term impact on biological systems .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may have minimal or no observable effects, while higher doses can result in significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including oxidative stress and tissue damage. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, potentially leading to changes in metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical impact .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, it may be actively transported into specific cellular compartments or tissues, where it can exert its biochemical effects. These transport and distribution mechanisms are critical for understanding the compound’s overall biological activity .

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can influence this localization, affecting the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloroisonicotinaldehyde typically involves the halogenation of isonicotinaldehyde. One common method includes the bromination and chlorination of isonicotinaldehyde under controlled conditions. For instance, a solution of isonicotinaldehyde can be treated with bromine and chlorine in the presence of a suitable solvent and catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloroisonicotinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloroisonicotinaldehyde is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise chemical modifications .

Properties

IUPAC Name

5-bromo-2-chloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGFXBKNQAAQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697414
Record name 5-Bromo-2-chloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060802-23-4
Record name 5-Bromo-2-chloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chloropyridine-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-chloro-4-methylpyridine (5.0 g, 20 mmol) in N,N-dimethylformamide (38 mL) was added tert-butoxybis(dimethylamino)methane (7.0 mL, 33.9 mmol). The reaction mixture was heated at 120° C. for 2 hours. The cooled reaction mixture was concentrated in vacuo to afford a thick orange oil, which was redissolved in tetrahydrofuran (40 mL) and slowly poured into a separate flask containing slurry of sodium periodate in water (150 mL) at 0° C. The reaction flask was equipped with an overhead stirrer and allowed to warm to room temperature. The reaction mixture was mixed vigorously for three hours, and then diluted with dichloromethane (150 mL) and filtered. The collected solids were washed with dichloromethane (2×150 mL), and the organic layer was separated from the filtrate and washed with saturated sodium bicarbonate solution (50 mL). The aqueous layer was neutralized via addition of solid sodium bicarbonate, and then back-extracted with dichloromethane (100 mL). The organic portions were combined, dried over sodium sulfate, filtered, and evaporated in vacuo to afford a residue that was purified by flash chromatography (silica, 120 g, ISCO, 0-40% ethyl acetate in heptane) to afford the title compound as an off-white solid (4.03 g, 80%). 1H NMR (500 MHz, d6-DMSO) δ 10.10 (s, 1H), 8.85 (s, 1H), 7.81 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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